Cas no 10286-53-0 (2-(Cyclohexylamino)benzoic acid)

2-(Cyclohexylamino)benzoic acid is a benzoic acid derivative featuring a cyclohexylamino substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a key intermediate in the preparation of more complex molecules. Its structure combines the aromatic properties of benzoic acid with the steric and electronic effects of the cyclohexylamino group, enabling applications in catalysis, ligand design, and medicinal chemistry. The compound exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. Its stability and well-defined functional groups make it a reliable building block for targeted chemical transformations.
2-(Cyclohexylamino)benzoic acid structure
10286-53-0 structure
Product Name:2-(Cyclohexylamino)benzoic acid
CAS No:10286-53-0
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD01788119
CID:118502
PubChem ID:19826721
Update Time:2025-10-14

2-(Cyclohexylamino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclohexylamino)benzoic acid
    • 2-CYCLOHEXYLAMINO-BENZOIC ACID
    • Benzoic acid,2-(cyclohexylamino)-
    • 2-(Cyclohexylamino)benzoesaeure
    • 2-Cyclohexylamino-benzoesaeure
    • AG-D-12823
    • AK140283
    • DB07038
    • N-cyclohexylanthranilic acid
    • Oprea1_006076
    • SureCN3274851
    • UNII-B519KGK87P
    • Q27095953
    • MFCD01788119
    • PD005667
    • NS00071651
    • 10286-53-0
    • Benzoic acid, 2-(cyclohexylamino)-
    • SCHEMBL3274851
    • DTXSID60600368
    • EN300-151533
    • 2-(cyclohexylamino)benzoicacid
    • B519KGK87P
    • AKOS009313819
    • Z381345968
    • CS-0234995
    • TS-03143
    • 2-CYCLOHEXYLAMINO-BENZOICACID
    • 3B4
    • SB79428
    • DTXCID80551126
    • G27553
    • DB-093355
    • MDL: MFCD01788119
    • Inchi: 1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16)
    • InChI Key: JSXMFCCPQQJLCR-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 219.12601
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.192
  • Boiling Point: 395°C at 760 mmHg
  • Flash Point: 192.7°C
  • Refractive Index: 1.61
  • PSA: 49.33
  • LogP: 3.20240

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2-(Cyclohexylamino)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:10286-53-0)2-(Cyclohexylamino)benzoic acid
Order Number:A1022280
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:27
Price ($):230.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:10286-53-0)2-(Cyclohexylamino)benzoic acid
A1022280
Purity:99%
Quantity:1g
Price ($):230.0
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